molecular formula C9H9BrN2S B1276962 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine CAS No. 728885-92-5

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Cat. No.: B1276962
CAS No.: 728885-92-5
M. Wt: 257.15 g/mol
InChI Key: LCAOSAKZHGENGR-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2S It is characterized by the presence of a bromine atom at the 3rd position, an ethyl group at the 6th position, and a methyl group at the 5th position on the isothiazolo[5,4-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine typically involves the bromination of 6-ethyl-5-methylisothiazolo[5,4-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The bromine atom and the heterocyclic ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methylisothiazolo[5,4-b]pyridine
  • 3-Bromo-5-ethylisothiazolo[5,4-b]pyridine
  • 6-Ethyl-5-methylisothiazolo[5,4-b]pyridine

Uniqueness

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is unique due to the specific substitution pattern on the isothiazolo[5,4-b]pyridine ring. The presence of both ethyl and methyl groups, along with the bromine atom, imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-bromo-6-ethyl-5-methyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-3-7-5(2)4-6-8(10)12-13-9(6)11-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAOSAKZHGENGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1C)C(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415414
Record name 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728885-92-5
Record name 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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